3H-Imidazo[4,5-b]pyridine-5-carboxylic acid 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1019108-05-4
VCID: VC2278593
InChI: InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,11,12)(H,8,9,10)
SMILES: C1=CC(=NC2=C1NC=N2)C(=O)O
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid

CAS No.: 1019108-05-4

Cat. No.: VC2278593

Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

* For research use only. Not for human or veterinary use.

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid - 1019108-05-4

Specification

CAS No. 1019108-05-4
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
IUPAC Name 1H-imidazo[4,5-b]pyridine-5-carboxylic acid
Standard InChI InChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,11,12)(H,8,9,10)
Standard InChI Key NRVIZYWYHXROKA-UHFFFAOYSA-N
SMILES C1=CC(=NC2=C1NC=N2)C(=O)O
Canonical SMILES C1=CC(=NC2=C1NC=N2)C(=O)O

Introduction

Chemical Structure and Properties

Structural Features

3H-Imidazo[4,5-b]pyridine-5-carboxylic acid possesses a bicyclic heterocyclic system consisting of a pyridine ring fused with an imidazole ring, creating the imidazo[4,5-b]pyridine core. The defining characteristic of this particular derivative is the carboxylic acid functional group positioned at carbon 5 of the pyridine portion. The compound's structure allows for tautomerism, which explains its alternative name as 1H-Imidazo[4,5-b]pyridine-5-carboxylic acid .

Chemical Properties

Table 1 summarizes the key chemical properties of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid:

PropertyValue
Chemical FormulaC7H5N3O2
Molecular Weight163.13 g/mol
IUPAC Name1H-imidazo[4,5-b]pyridine-5-carboxylic acid
CAS Number1019108-05-4
SMILES NotationC1=CC(=NC2=C1NC=N2)C(=O)O
InChIInChI=1S/C7H5N3O2/c11-7(12)5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,11,12)(H,8,9,10)
InChI KeyNRVIZYWYHXROKA-UHFFFAOYSA-N

Physical Properties

The physical properties of 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid influence its handling, formulation, and potential applications in research and development. Table 2 presents these properties:

PropertyValue
Physical StateSolid (inferred)
Density1.6±0.1 g/cm3
LogP0.39
PSA (Polar Surface Area)78.87000
Index of Refraction1.763
Melting PointNot available
Boiling PointNot available
Storage Condition2-8°C

The moderately low LogP value (0.39) suggests a good balance between hydrophilicity and lipophilicity, which is beneficial for drug-like properties and potential absorption across biological membranes .

Synthesis Methods and Approaches

Mechanistic Pathway

The mechanism for imidazo[4,5-b]pyridine formation typically involves initial imine formation followed by cyclization and aromatization steps. Time-dependent 1H NMR studies have confirmed that these reactions proceed via formation of imines, subsequent cyclization, and finally aromatization to obtain the desired imidazo[4,5-b]pyridine derivatives .

The process generally includes:

  • Formation of an intermediate imine

  • Intramolecular nucleophilic attack by an adjacent NH group to the C=N moiety

  • Formation of dihydro imidazo[4,5-b]pyridine derivatives

  • Aromatization to produce the final imidazo[4,5-b]pyridine structure

Structure-Activity Relationships

Key Structural Features for Bioactivity

The biological activity of imidazo[4,5-b]pyridine derivatives, including potentially 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, is influenced by several structural factors:

  • The position and nature of substituents on both the imidazole and pyridine rings

  • The presence of functional groups that can engage in hydrogen bonding

  • Modifications that alter the compound's lipophilicity and membrane permeability

Applications in Research and Industry

Pharmaceutical Research

Given the broad bioactivity profile of imidazo[4,5-b]pyridines, 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid holds potential value in pharmaceutical research as:

  • A building block for medicinal chemistry programs

  • A potential scaffold for developing kinase inhibitors

  • A starting point for the design of compounds targeting central nervous system disorders

  • A structural element in the development of antimicrobial agents

The compound's carboxylic acid group provides a convenient handle for structural diversification, making it an attractive intermediate in drug discovery efforts.

Material Science Applications

Beyond pharmaceutical applications, imidazo[4,5-b]pyridine derivatives have potential uses in material science due to their special structural characteristics that facilitate proton- and charge-transfer processes. These properties make them candidates for applications in:

  • Organometallic chemistry

  • Development of novel materials with specific electronic properties

  • Creation of sensors and other functional materials

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